molecular formula C21H15F3N2O3 B2759184 2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421507-75-6

2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

Cat. No. B2759184
CAS RN: 1421507-75-6
M. Wt: 400.357
InChI Key: CLDZIEIMSSRKPD-UHFFFAOYSA-N
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Description

The compound “2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products such as histidine, purine, histamine, and DNA-based structures . The compound also contains a trifluoromethyl group and a phenoxy group .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT). The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, all the fluorophores show a narrow band gap, and the charge injection ability increases with suitable substitution, which leads to improved organic light-emitting diode (OLED) performance .

Scientific Research Applications

Anti-inflammatory Drug Synthesis and Molecular Docking Analysis

A study by Al-Ostoot et al. (2020) focused on the design, synthesis, and characterization of a new indole acetamide derivative with anti-inflammatory properties. This research highlights the compound's synthesis process, structural analysis, and molecular docking studies targeting cyclooxygenase (COX) domains, indicating its potential in drug development for anti-inflammatory purposes (Al-Ostoot et al., 2020).

Antioxidant Activity Evaluation

Another study by Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. The synthesized compounds showed considerable antioxidant activity, highlighting the importance of such derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Antimicrobial Agent Development

Research by Debnath and Ganguly (2015) involved the synthesis and characterization of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, evaluating their antibacterial and antifungal activities. Some synthesized compounds demonstrated promising antibacterial and antifungal activities, suggesting their potential use in developing antimicrobial agents (Debnath & Ganguly, 2015).

Antiplasmodial Properties Investigation

Mphahlele et al. (2017) prepared a series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential in vitro antiplasmodial properties. Preliminary results revealed that certain compounds exhibited biological activity against the Plasmodium falciparum parasite, indicating their potential as antiplasmodial agents (Mphahlele et al., 2017).

Future Directions

The future directions for the development of similar compounds include the design and synthesis of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Further optimization and evaluation of these compounds for their inhibitory effects on various biological targets are also suggested .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3/c22-21(23,24)14-6-5-7-15(12-14)29-11-4-3-10-25-20(28)19(27)17-13-26-18-9-2-1-8-16(17)18/h1-2,5-9,12-13,26H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDZIEIMSSRKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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